molecular formula C22H20N2O5S B2573901 4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-73-2

4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2573901
CAS No.: 922061-73-2
M. Wt: 424.47
InChI Key: NWKZLHNFBGSFCL-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepin core, with a 10-methyl and 11-oxo substitution, linked via a sulfonamide group to a 4-methoxy-2-methylbenzenesulfonyl moiety. The oxazepine ring (oxygen-containing heterocycle) distinguishes it from thiazepine analogs, while the sulfonamide substituents influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

4-methoxy-2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-14-12-16(28-3)9-11-21(14)30(26,27)23-15-8-10-19-17(13-15)22(25)24(2)18-6-4-5-7-20(18)29-19/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKZLHNFBGSFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This compound belongs to a class of sulfonamides that have shown various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity associated with this compound, synthesizing findings from diverse research sources.

Chemical Structure

The compound's structure is characterized by the presence of a methoxy group, a methyl group, and a dibenzo[b,f][1,4]oxazepine core. The sulfonamide group enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

  • Case Study : A study on related oxazepine derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Properties

Sulfonamides have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells.

  • Research Findings : A recent study highlighted that derivatives of dibenzo[b,f][1,4]oxazepine exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 5 to 20 µM, indicating significant potency .

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

  • Clinical Relevance : In vitro studies demonstrated that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialS. aureus8 - 32
AnticancerBreast cancer cell line5 - 20
Anti-inflammatoryMacrophages (LPS-stimulated)N/A

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

  • Sulfonamide Group : Essential for antimicrobial action.
  • Oxazepine Core : Contributes to anticancer activity through cell cycle arrest and apoptosis.
  • Methoxy and Methyl Substituents : Enhance lipophilicity and cellular uptake.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced activity.
  • Combination Therapies : Investigating synergistic effects with existing antibiotics or anticancer agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study : A study on related oxazepine derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Properties

Sulfonamides have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells.

Research Findings : A recent study highlighted that derivatives of dibenzo[b,f][1,4]oxazepine exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 5 to 20 µM, indicating significant potency .

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Clinical Relevance : In vitro studies demonstrated that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialStaphylococcus aureus8 - 32
AnticancerBreast cancer cell line5 - 20
Anti-inflammatoryMacrophages (LPS-stimulated)N/A

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

  • Sulfonamide Group : Essential for antimicrobial action.
  • Oxazepine Core : Contributes to anticancer activity through cell cycle arrest and apoptosis.
  • Methoxy and Methyl Substituents : Enhance lipophilicity and cellular uptake.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Dibenzo[b,f][1,4]thiazepine vs. Oxazepine Derivatives

  • Compound A : 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide ()
    • Key Difference : Thiazepine core (sulfur atom) vs. oxazepine (oxygen atom).
    • Impact : Sulfur’s larger atomic size and lower electronegativity may alter ring strain, solubility, and receptor binding compared to oxygen-containing analogs.

Substituents on the Oxazepine/Thiazepine Core

  • Compound B: 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide () Key Difference: Fluorine at the para position of the sulfonamide benzene vs. methoxy and methyl groups in the target compound.
Sulfonamide Substituent Variations
Compound Name Sulfonamide Substituents Molecular Formula Average Mass (g/mol)
Target Compound 4-Methoxy-2-methyl C23H21N2O5S 437.49
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide () 4-Fluoro C20H15FN2O4S 398.41
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide () 2,4-Dimethoxy C23H23N2O6S 467.51
3,4-Dimethyl-N1-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide () 3,4-Dimethyl C23H23N2O4S 435.51

Key Observations :

  • Methoxy groups (target compound) increase hydrophilicity compared to halogens (e.g., fluorine) or alkyl groups (e.g., methyl).
  • Dimethoxy substitutions () further enhance polarity but may reduce membrane permeability .

Physicochemical Properties

  • Molecular Weight : The target compound (437.49 g/mol) is heavier than fluorine-substituted analogs (398.41 g/mol) due to methoxy and methyl groups.
  • Spectral Data :
    • IR: Methoxy C-O stretches (~1250 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) are expected, similar to analogs in .
    • NMR: Aromatic protons in the dibenzo-oxazepin core would resonate at δ 6.8–8.0 ppm, with methoxy signals at δ ~3.8 ppm .

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with commercially available dibenzo[b,f][1,4]oxazepine precursors. Key steps include:

  • Sulfonamide Coupling : Reacting the oxazepine core with a benzenesulfonamide derivative under basic conditions (e.g., using triethylamine in dichloromethane) to introduce the sulfonamide group .
  • Functional Group Modifications : Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution, requiring precise temperature control (60–80°C) and anhydrous conditions .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel column with ethyl acetate/hexane) ensures >95% purity, validated by HPLC .

Basic: How is the compound’s structure validated post-synthesis?

Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methoxy singlet at ~3.8 ppm) and carbon backbone .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles (e.g., S–N bond at 1.63 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 396.4) .

Basic: What are the solubility characteristics of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility

SolventSolubility (mg/mL)
DMSO25–30
Ethanol10–15
Water<1
Adjustments using co-solvents (e.g., PEG-400) enhance bioavailability for in vitro assays .

Advanced: What methodologies are used to study its enzyme inhibition mechanism?

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to targets (e.g., cyclooxygenase-2), with affinity scores (ΔG ≤ -8 kcal/mol) indicating strong interactions .
  • Kinetic Assays : Measure KiK_i values via fluorogenic substrates (e.g., for proteases) under varied pH and temperature conditions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry and enthalpy changes (ΔH ≤ -10 kJ/mol) .

Advanced: How to resolve discrepancies in crystallographic data?

  • SHELX Validation : Use SHELXL’s built-in checks (e.g., R-factor convergence <5%) to detect overfitting .
  • Computational Cross-Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 09) to validate bond angles and torsional strain .

Advanced: What experimental designs evaluate its anticancer activity?

  • In Vitro Cytotoxicity : MTT assays (IC50_{50} ≤10 μM in HeLa cells) with positive controls (e.g., cisplatin) .
  • Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
  • Gene Expression Profiling : qPCR or RNA-seq to monitor oncogenic pathways (e.g., p53, Bcl-2) .

Advanced: How to address contradictory bioactivity data across studies?

  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
  • Batch Reprodubility Checks : Ensure consistent synthesis protocols (e.g., reaction time ±5%) and purity (>95%) via HPLC .

Advanced: What formulation strategies improve bioavailability?

  • Liposomal Encapsulation : Use phosphatidylcholine/cholesterol liposomes (size: 100–200 nm) to enhance aqueous solubility .
  • Co-Solvent Systems : Ethanol/Cremophor EL mixtures (1:1 v/v) for in vivo administration .

Advanced: How to assess toxicity and ADME properties?

  • In Vitro Hepatotoxicity : Primary hepatocyte viability assays (LD50_{50} >50 μM) .
  • Pharmacokinetics (PK) : LC-MS/MS quantifies plasma half-life (t1/2_{1/2} ~4 hr) in rodent models .
  • CYP450 Inhibition : Microsomal assays to evaluate drug-drug interaction risks .

Advanced: What are best practices for handling and storage?

  • Storage : -20°C under argon in amber vials to prevent photodegradation .
  • Handling : Use gloveboxes (O2_2 <1 ppm) during weighing to avoid oxidation .

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